molecular formula C21H21N3O4 B3019128 6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone CAS No. 850189-54-7

6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone

Cat. No. B3019128
M. Wt: 379.416
InChI Key: DCWVJNHRWVAOOD-UHFFFAOYSA-N
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Description

The compound "6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone" is a complex molecule that appears to be related to pyrimidine derivatives, which are known for their biological activities. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various strategies, including C5-alkylation or cyclization to form the pyrimidine ring, followed by further functionalization. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have been prepared and then alkylated to afford N1- and O6-regioisomers, which were subsequently converted to free phosphonic acids . Another related compound, a Schiff base derived from the reaction of 2-aminophenol with 2-hydroxy-3-methoxybenzaldehyde, has been synthesized and characterized by several techniques, including FT-IR, NMR, and crystallography . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using spectroscopic techniques and crystallography. For example, the Schiff base mentioned earlier crystallizes in the monoclinic space group and its structure was determined by direct methods and refined by full-matrix least squares . This suggests that similar structural analysis could be applied to determine the molecular structure of the compound of interest.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, reaction with elemental bromine, N-chloro-, or N-iodosuccinimide can yield halogen-substituted pyrimidines . Additionally, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-substituted amino- and 4-chloro-pyrimidine derivatives by reacting with amines or treating with SOCl2-DMF . These reactions could be relevant to the functionalization of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. For example, some 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibitory activity against retrovirus replication in cell culture, while others have shown poor activity against DNA viruses . Spectrophotometric studies can be used to investigate proton transfer complexes and determine factors controlling the PT process, which could be relevant for understanding the behavior of the compound in different environments .

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If this compound has biological activity, it could be studied as a potential drug.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and resources are needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13(2)12-27-16-8-9-17(18(25)10-16)20-19(11-23-21(22)24-20)28-15-6-4-14(26-3)5-7-15/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWVJNHRWVAOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=C(C=C3)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone
Reactant of Route 2
6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone
Reactant of Route 3
6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone
Reactant of Route 4
6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone
Reactant of Route 5
6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone
Reactant of Route 6
6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone

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